2-Iodo-4-hydroxybenzothiazole
Overview
Description
2-Iodo-4-hydroxybenzothiazole is a chemical compound with the molecular formula C7H4INOS. It has a molecular weight of 277.08 g/mol . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry, and its derivatives possess a wide range of pharmacological properties .
Synthesis Analysis
The synthesis of 2-arylbenzothiazole, a class to which 2-Iodo-4-hydroxybenzothiazole belongs, has been extensively studied. One approach involves the three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another strategy involves the synthesis of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole via selective Suzuki–Miyaura cross-coupling reaction .Scientific Research Applications
1. Green Chemistry
- Application : Benzothiazoles, including hydroxybenzothiazole derivatives, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
- Method : The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results : The development of synthetic processes is one of the most significant problems facing researchers. The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
2. Intracellular Detection of Cu2+
- Application : A new hydroxybenzothiazole derivative (HBT2) with AIE+ESIPT features was synthesized for intracellular detection of Cu2+ . This has applications in anticancer and anticounterfeiting .
- Method : The hydroxybenzothiazole derivative was synthesized by Suzuki–Miyora coupling of HBT1 with 4-formylphenylboronic acid . The yellow fluorescent aggregates of HBT2 can specifically detect Cu2+/Cu+ ions .
- Results : The Job’s plot revealed the formation of a 1:1 complex. The Cu2+ complexation was further confirmed by optical, NMR, AFM and DLS techniques . HBT2 was also used for the detection of Cu2+ ions in real water samples collected from different regions of Punjab . It was successfully used for the bio-imaging of Cu2+ ions in live A549 cells and its anticancer activity was checked on different cancer cell lines, such as MG63, and HeLa, and normal cell lines such as L929 .
3. Synthesis of 2-Arylbenzothiazole
- Application : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
- Method : The synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .
- Results : The development of synthetic processes is one of the most significant problems facing researchers. The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
4. PET Imaging for Alzheimer’s Disease
- Application : 6-substituted 2-(4-aminophenyl) benzothiazole (11 C PIB, 43) could selectively interact with cerebrovascular amyloid and amyloid plaques . Hence, it has been used as a radiolabeled probe for PET (positron emission tomography) imaging for the recognition of Alzheimer’s disease .
- Method : The compound is synthesized and then used as a radiolabeled probe .
- Results : The outcomes of the study showed that this compound could selectively interact with cerebrovascular amyloid and amyloid plaques .
5. Preparation of Benzothiazole Derivatives
- Application : An efficient protocol was developed for the preparation of a library of benzothiazole derivatives . These derivatives have a wide range of applications in pharmaceutical chemistry due to their potent and significant pharmacological activities .
- Method : The preparation involves reactions of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions .
- Results : This method provides an efficient way to prepare a variety of benzothiazole derivatives .
6. Antitumor, Antimicrobial, Anti-inflammatory Activities
- Application : Benzothiazole derivatives possess numerous pharmacological activities like antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and so on . This makes them important in the field of pharmaceutical chemistry .
- Method : The synthesis of these derivatives involves various chemical reactions, and the specific method can vary depending on the desired derivative .
- Results : The outcomes of these syntheses are compounds with potent pharmacological activities, which can be used in the development of new drug candidates .
Future Directions
Benzothiazole and its derivatives have been identified as a promising scaffold for the development of new therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs . Additionally, green chemistry approaches to the synthesis of benzothiazole compounds are being explored .
properties
IUPAC Name |
2-iodo-1,3-benzothiazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRPEHSVILXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-hydroxybenzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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